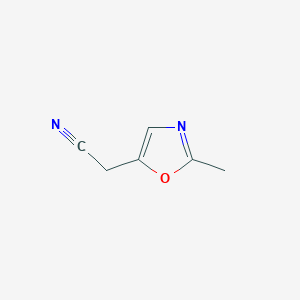

(2-Methyl-1,3-oxazol-5-yl)acetonitrile

Overview

Description

“(2-Methyl-1,3-oxazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 1159511-94-0 . It has a molecular weight of 122.13 and its IUPAC name is this compound . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for the synthesis of oxazole derivatives have been developed, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Other methods involve the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 . The InChI key is PHYGYYHJSAGREB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 122.13 .Scientific Research Applications

Microwave-Assisted Polymerization

One notable application involves the living cationic ring-opening polymerizations of 2-methyl-2-oxazoline and related compounds in acetonitrile at high temperatures using a microwave reactor. This process significantly enhances reaction rates, maintaining the first-order kinetics of monomer consumption and the livingness of the polymerization. Such conditions allow for the production of well-defined polymers with narrow molecular weight distributions (PDI < 1.20), highlighting a novel approach to polymer synthesis that benefits from microwave irradiation for efficient, concentrated solution or bulk polymerizations (Wiesbrock et al., 2005).

Synthesis of Diblock Copolymers

Additionally, microwave-assisted synthesis was employed to create a library of chain-extended homo- and diblock copoly(2-oxazoline)s from 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline in less than a day. The living cationic ring-opening polymerization initiated by methyl tosylate in acetonitrile at 140 °C yielded polymers with narrow molecular weight distributions (PDI < 1.30). This work illustrates the rapid synthesis of complex polymer structures with controlled compositions and properties, showcasing the versatility of 2-methyl-2-oxazoline derivatives in polymer science (Wiesbrock et al., 2005).

Chemical Reactivity and Stability

Research also delves into the chemical reactivity and stability of molecules containing the 2-methyl-1,3-oxazol-5-yl)acetonitrile structure or its derivatives. For example, a study on the mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles explored the impact of regiochemical effects on molecular stability. The study used acetonitrile solutions and ultrasonic irradiation to induce cycloreversion of triazole units, offering insights into the mechanical properties and reactivity of these compounds (Brantley et al., 2012).

Safety and Hazards

The safety information for “(2-Methyl-1,3-oxazol-5-yl)acetonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-(2-methyl-1,3-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYGYYHJSAGREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-94-0 | |

| Record name | 2-(2-methyl-1,3-oxazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)